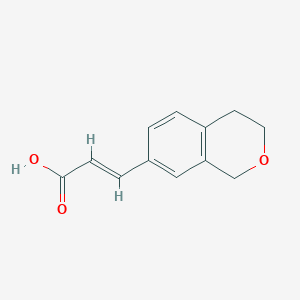

(E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(3,4-dihydro-1H-isochromen-7-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-12(14)4-2-9-1-3-10-5-6-15-8-11(10)7-9/h1-4,7H,5-6,8H2,(H,13,14)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZPDSBDODNMSS-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC2=C1C=CC(=C2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid typically involves the condensation of 3,4-dihydro-1H-isochromen-7-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions usually involve refluxing the mixture in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, including an isochromenyl moiety and a prop-2-enoic acid functional group. These structural attributes contribute to its biological activity and potential therapeutic applications.

Medicinal Chemistry

Antioxidant Activity

Research has indicated that compounds similar to (E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid exhibit potent antioxidant properties. A study on 3-phenyl-1H-isochromen-1-one analogues demonstrated that several synthesized compounds showed antioxidant activities significantly surpassing that of ascorbic acid in the DPPH assay . This suggests that this compound may also possess similar properties, making it a candidate for further exploration in oxidative stress-related conditions.

Antiplatelet Activity

The compound's potential as an antiplatelet agent has been highlighted through studies on isochromen derivatives. These compounds have shown significant inhibition of arachidonic acid-induced platelet aggregation, with some exhibiting up to 16-fold greater activity than aspirin . This positions this compound as a promising candidate for cardiovascular disease research.

Pharmacological Applications

Cancer Research

The structural characteristics of this compound suggest potential anticancer properties. Analogous compounds have been evaluated for their efficacy against various cancer cell lines. For instance, studies involving endophytic fungi have shown that secondary metabolites derived from these organisms can exhibit cytotoxic effects against breast cancer cells . The investigation into the anticancer properties of isochromen derivatives could yield significant insights into their mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds in this class has been explored through their interaction with cyclooxygenase enzymes. Inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs. Given the structural similarities with known inhibitors, this compound warrants investigation in this context.

Table 1: Biological Activities of Isochromen Derivatives

Case Study: Antioxidant and Antiplatelet Activities

A detailed study synthesized various 3-substituted isochromen derivatives to evaluate their antioxidant and antiplatelet activities. The results indicated that specific modifications to the isochromen structure could enhance these activities significantly. The most promising candidates were subjected to molecular docking studies to elucidate their binding affinities with target proteins involved in oxidative stress and platelet aggregation pathways .

Mechanism of Action

The mechanism of action of (E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of α,β-unsaturated carboxylic acids with aromatic or heterocyclic substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Propenoic Acid Derivatives

Key Findings:

Substituent Effects on Solubility and Reactivity: The 3,4-dihydroxyphenyl analog exhibits high polarity due to two hydroxyl groups, enhancing water solubility and antioxidant capacity. In contrast, the isochromen substituent increases lipophilicity, favoring membrane permeability in biological systems .

Hydrogen-Bonding Patterns: Catechol-containing derivatives (e.g., 3,4-dihydroxyphenyl) form extensive hydrogen-bonding networks, influencing crystal packing and stability . The isochromen group’s ether oxygen may act as a hydrogen-bond acceptor, while the carboxylic acid group serves as a donor, enabling diverse supramolecular architectures .

Biological and Industrial Relevance: Indole-based analogs (e.g., (2E)-3-(1H-Indol-5-yl)prop-2-enoic acid) are studied for their role in serotonin biosynthesis and enzyme inhibition .

Methodological Considerations

Crystallographic tools such as SHELX and WinGX () are critical for resolving the stereochemistry and intermolecular interactions of these compounds. Computational frameworks like the multimodal encoder in further aid in linking structural features to functional properties via PubChem data .

Biological Activity

(E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by its unique structure, which includes an isochromen moiety. Its molecular formula is , and its IUPAC name reflects its stereochemistry and functional groups.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various cinnamic acid derivatives, including those similar to this compound. These compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, a study on related compounds demonstrated that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 16 μg/mL .

2. Antioxidant Properties

Antioxidant activity is another notable feature of this compound class. In vitro assays indicate that this compound can scavenge free radicals effectively. The DPPH radical scavenging activity of similar compounds has been reported with IC50 values ranging from 20 to 50 μg/mL, suggesting a promising potential for use in preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests that the compound may play a role in modulating inflammatory pathways, which could be beneficial in conditions like arthritis and other inflammatory diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the inflammatory response or microbial metabolism.

- Scavenging Free Radicals : Its structure allows it to interact with free radicals, reducing oxidative damage.

- Modulation of Signaling Pathways : Similar compounds have been shown to affect signaling pathways related to inflammation and cell survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various cinnamic acid derivatives against Aedes aegypti larvae. Among the tested compounds, those structurally related to this compound exhibited promising larvicidal activity with LC50 values indicating effective control over mosquito populations without significant toxicity to non-target organisms .

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity towards human peripheral blood mononuclear cells (PBMCs), compounds similar to (E)-3-(3,4-Dihydro-1H-isochromen-7-y)prop-2-enoic acid were found to be non-toxic even at high concentrations (up to 5200 μM). This suggests a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound’s synthesis typically involves a Horner-Wadsworth-Emmons reaction, where a phosphonate ester reacts with a substituted isochromen carbaldehyde under basic conditions. Yield optimization requires careful control of reaction temperature (40–60°C), stoichiometric ratios (1:1.2 aldehyde:phosphonate), and solvent polarity (e.g., THF/DMF mixtures) . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves enantiomeric purity.

Q. How should researchers validate the stereochemical configuration of the (E)-isomer in this compound?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For the (E)-configuration, NOE correlations between the α,β-unsaturated proton (δ ~6.3–6.8 ppm) and the isochromen aromatic protons (δ ~7.1–7.5 ppm) confirm spatial proximity. High-resolution mass spectrometry (HRMS) and circular dichroism (CD) can further corroborate stereochemical integrity .

Q. What stability considerations are essential for storing this compound?

- Methodological Answer : The compound is prone to oxidation due to the conjugated enoic acid moiety. Store under inert gas (argon) at −20°C in amber vials. Stability assays (HPLC monitoring over 30 days at 4°C and 25°C) reveal degradation <5% under inert conditions but >15% in air .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target enzymes (e.g., cyclooxygenase-2 or tyrosine kinases) can identify binding affinities. Focus on the isochromen ring’s π-π stacking and the enoic acid’s hydrogen-bonding interactions. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. What experimental strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for structurally related analogs?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Reproduce spectra under standardized conditions (e.g., DMSO-d₆ for solubility, 500 MHz NMR). Compare with PubChem datasets for analogous compounds (e.g., caffeic acid derivatives) . For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

- Methodological Answer : Synthesize derivatives with modifications to the isochromen ring (e.g., methoxy, hydroxyl groups) or the α,β-unsaturated acid moiety. Test in parallel for cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), or antimicrobial efficacy (MIC determination). Use multivariate analysis (PCA or PLS regression) to correlate substituent electronic/steric parameters with activity .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?

- Methodological Answer : Matrix interference and low bioavailability require advanced extraction (solid-phase extraction with C18 cartridges) and detection methods. LC-MS/MS with a deuterated internal standard (e.g., d₃-(E)-isochromen prop-2-enoic acid) improves sensitivity (LOQ ~0.1 ng/mL). Validate recovery rates (85–115%) and matrix effects (<20% ion suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.